ゴニオートキシン V

概要

説明

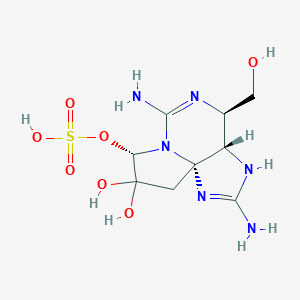

Gonyautoxin V is a member of the gonyautoxins, a group of neurotoxic compounds produced by certain species of marine dinoflagellates. These toxins are part of the larger saxitoxin family, known for causing paralytic shellfish poisoning when ingested through contaminated seafood . Gonyautoxin V, specifically, is a derivative of saxitoxin with a sulfonatocarbamoyl moiety .

科学的研究の応用

Gonyautoxin V has several scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of neurotoxins.

Biology: Researchers use gonyautoxin V to investigate the mechanisms of neurotoxicity and the effects of marine toxins on marine ecosystems.

作用機序

Target of Action

Gonyautoxin V, also known as Gonyautoxin 5, primarily targets the α-subunit of the voltage-dependent sodium channels in the postsynaptic membrane . These channels play a crucial role in initiating action potentials after the synapse .

Mode of Action

As a neurotoxin, Gonyautoxin V interacts with its targets by binding with high affinity at site 1 of the α-subunit of the voltage-dependent sodium channels . This binding prevents the initiation of action potentials, thereby impeding nerve impulse propagation .

Biochemical Pathways

The primary biochemical pathway affected by Gonyautoxin V is the neuronal transmission pathway . By blocking the voltage-gated sodium channels, Gonyautoxin V disrupts the normal flow of sodium ions, which is essential for the generation and propagation of action potentials . This disruption can lead to various downstream effects, depending on the specific neurons and circuits involved.

Pharmacokinetics

It’s known that gonyautoxins are naturally produced by several marine dinoflagellates species . They can be ingested through consumption of mollusks contaminated by toxic algae, leading to a human illness called paralytic shellfish poisoning (PSP) .

Result of Action

The primary result of Gonyautoxin V’s action is the blockage of nerve impulse propagation . This blockage can lead to various effects, depending on the specific neurons and circuits involved. For example, in the context of pain management, the blockage of nerve impulses can lead to a significant reduction in pain .

Action Environment

The action, efficacy, and stability of Gonyautoxin V can be influenced by various environmental factors. For instance, the concentration of Gonyautoxin V in the environment can affect its toxicity. The toxins are taken up by shellfish and undergo bioaccumulation . Furthermore, the presence of other substances in the environment, such as other toxins or drugs, can potentially interact with Gonyautoxin V and alter its effects.

生化学分析

Biochemical Properties

Gonyautoxin V plays a significant role in biochemical reactions. It is part of the group of saxitoxins, which have their structure based on the 2,6-diamino-4-methyl-pyrollo[1,2-c]-purin-10-ol skeleton . The different molecules only differ from each other by their substituents . Gonyautoxin V and gonyautoxin VI were identified respectively to be derivatives of saxitoxin and neosaxitoxin with a sulfonatocarbamoyl moiety .

Cellular Effects

Gonyautoxin V has profound effects on various types of cells and cellular processes. It is known to cause paralytic shellfish poisoning (PSP), which is a serious illness that can lead to muscle paralysis and even death . In addition, it has been found to have therapeutic applications, such as in the treatment of acute and chronic anal fissures .

Molecular Mechanism

The molecular mechanism of action of Gonyautoxin V involves the reversible block of the voltage-gated sodium channels at the axonal level, impeding nerve impulse propagation . This results in a temporary paralysis of muscles .

Temporal Effects in Laboratory Settings

It is known that the toxin can cause immediate effects such as muscle paralysis .

Dosage Effects in Animal Models

In animal models, the effects of Gonyautoxin V vary with different dosages. For instance, in a study involving total knee arthroplasty, all patients successfully responded to the pain control when Gonyautoxin V was locally infiltrated during the procedure .

Metabolic Pathways

It is known that Gonyautoxin V is a derivative of saxitoxin and neosaxitoxin .

Subcellular Localization

Given its role as a neurotoxin, it is likely that it interacts with nerve cells and other excitable cells in the body .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of gonyautoxin V involves several steps, starting from L-serine methyl ester. The process includes the formation of a tricyclic frame through a series of reactions, including ring closure, deprotection, and amination . The synthetic route is complex and requires precise control of reaction conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Most research and applications rely on natural extraction from dinoflagellates or small-scale laboratory synthesis .

化学反応の分析

Types of Reactions

Gonyautoxin V undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the toxicity and biological activity of the compound.

Reduction: Reduction reactions can convert gonyautoxin V into less oxidized forms, impacting its interaction with biological targets.

Substitution: Substitution reactions can introduce new functional groups, potentially creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in the reactions of gonyautoxin V include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to maintain the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfonated derivatives, while reduction can yield less oxidized forms of the toxin .

類似化合物との比較

Gonyautoxin V is part of the saxitoxin family, which includes several similar compounds:

Saxitoxin: The parent compound, known for its potent neurotoxicity.

Neosaxitoxin: Another derivative with similar but distinct toxicological properties.

Decarbamoylsaxitoxin: A less toxic variant with a different functional group arrangement

Gonyautoxin V is unique due to its specific sulfonatocarbamoyl moiety, which influences its toxicity and interaction with biological targets .

特性

IUPAC Name |

(2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methoxycarbonylsulfamic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N7O7S/c11-6-14-5-4(3-24-8(18)16-25(21,22)23)13-7(12)17-2-1-9(19,20)10(5,17)15-6/h4-5,19-20H,1-3H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKCSFJSULZNDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N7O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64296-25-9 | |

| Record name | Gonyautoxin V | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。